SDZ 220-581

NMDA receptor Binding affinity Competitive antagonist

SDZ 220-581 is the biphenyl-AP7 derivative with a unique L-enantiomer preference delivering a Ki ≈20 nM at NMDA receptors. Unlike non-selective AP7 or poorly brain-penetrant D-CPPene, this compound achieves rapid, sustained CNS exposure after oral dosing, reliably disrupting PPI and inducing PCP-like behaviors. Researchers evaluating NMDA hypofunction in schizophrenia or screening antipsychotics should source this precisely characterized antagonist to avoid the uncontrolled variables of generic substitutes.

Molecular Formula C16H17ClNO5P
Molecular Weight 369.73 g/mol
CAS No. 174575-17-8
Cat. No. B1662210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSDZ 220-581
CAS174575-17-8
Synonymsalpha-amino-2'-chloro-5-(phosphonomethyl)(1,1'-biphenyl)-3-propanoic acid
SDZ 220-581
SDZ 220-581, (R)-isomer
SDZ-220-581
Molecular FormulaC16H17ClNO5P
Molecular Weight369.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl
InChIInChI=1S/C16H17ClNO5P/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23)/t15-/m0/s1
InChIKeyVBRJFXSFCYEZMQ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SDZ 220-581: A Competitive NMDA Antagonist with Documented In Vivo Oral Efficacy


SDZ 220-581 is a competitive antagonist at the NMDA glutamate receptor subtype, exhibiting a pKi value of 7.7 [1]. As a biphenyl-AP7-derivative, it was developed through the insertion of a biphenyl moiety into the AP7 chain, a modification that increased receptor affinity and reversed enantioselectivity from a D- to an L-form preference [2]. The compound is characterized by its ability to penetrate the blood-brain barrier following systemic administration and has been extensively characterized in multiple in vivo models of neurological disorders [3].

Why Substituting SDZ 220-581 with Other NMDA Antagonists Will Compromise Your Experimental Reproducibility


Within the class of NMDA receptor antagonists, SDZ 220-581 exhibits a distinct profile compared to its closest structural analogs and common alternatives. Unlike non-selective competitive antagonists such as AP7 (Ki = 912 nM), SDZ 220-581 demonstrates significantly higher affinity (pKi = 7.7, corresponding to Ki ≈ 20 nM) . Furthermore, it displays a unique behavioral signature in discriminative stimulus and sensorimotor gating assays that differentiates it from both non-competitive channel blockers (e.g., MK-801, PCP) and other competitive antagonists with limited brain penetration (e.g., D-CPPene) [1]. Critically, its L-enantiomer preference and the specific biphenyl modification confer distinct in vivo pharmacokinetic properties, including rapid onset and prolonged duration of action, that are not shared by the broader class [2]. Substituting a generic NMDA antagonist will introduce uncontrolled variables in potency, brain exposure, and behavioral pharmacology.

Quantitative Evidence Guide for SDZ 220-581: Comparative Data for Informed Procurement


Superior Binding Affinity at the NMDA Recognition Site Compared to the Parent Compound AP7

SDZ 220-581 is a biphenyl-derivative of AP7. This structural modification results in a dramatic increase in affinity for the NMDA receptor. While the parent compound AP7 exhibits a Ki of 912 nM, SDZ 220-581 demonstrates a pKi of 7.7, which translates to a Ki of approximately 20 nM, representing a ~45-fold increase in potency at the receptor level [1].

NMDA receptor Binding affinity Competitive antagonist

Quantitative Comparison of In Vivo Potency in PCP Drug Discrimination Model

In a PCP drug discrimination assay in rats, a model for assessing the subjective effects and abuse potential of compounds, SDZ 220-581 was directly compared to other NMDA antagonists. SDZ 220-581 (3 mg/kg, i.p.) produced 76% PCP-lever selection, yielding an ED50 of 2 mg/kg. In contrast, the structurally related analog SDZ EAB-515 required a 10-fold higher dose (30 mg/kg, i.p.) to induce only 63% PCP-lever selection, with a corresponding ED50 of 23.48 mg/kg [1].

Drug discrimination Phencyclidine In vivo pharmacology

Comparative Impact on Prepulse Inhibition (PPI) and Locomotor Activity

In a study comparing the behavioral effects of NMDA antagonists, both SDZ 220-581 and SDZ EAB-515 disrupted prepulse inhibition (PPI) and increased locomotor activity, a profile similar to the psychotomimetic PCP. However, the non-competitive antagonist MK-801 (ED50 = 0.045 mg/kg) is far more potent in inducing PCP-like discriminative stimuli [1]. Furthermore, the NR2A-preferring antagonist NVP-AAM077 (5-20 mg/kg, i.p.) failed to disrupt PPI and reduced locomotor activity, highlighting the specific involvement of NR2B-containing receptors in these behavioral effects [1].

Sensorimotor gating Prepulse inhibition Schizophrenia model

Distinct Oral Bioavailability and Long Duration of Action

SDZ 220-581 is distinguished by its oral bioavailability and prolonged duration of action. In the maximal electroshock seizure (MES) model, it provided full protection at an oral dose of 10 mg/kg, with an ED50 of less than 3.2 mg/kg . Critically, its protective effect is characterized by a rapid onset (≤ 1 hour) and a long duration (≥ 24 hours) [1]. This contrasts with many other competitive NMDA antagonists which often require parenteral administration or have shorter durations of action due to poor brain penetration or rapid metabolism.

Oral bioavailability Pharmacokinetics Maximal electroshock seizure

Quantitative In Vivo Efficacy in Models of Neurodegeneration and Pain

SDZ 220-581 has demonstrated quantifiable neuroprotective and analgesic effects in multiple in vivo models. In a rat model of middle cerebral artery occlusion (MCAO), a model of focal cerebral ischemia, SDZ 220-581 (≥ 2 x 10 mg/kg p.o.) reduced infarct size by 20-30% [1]. Additionally, it showed analgesic activity in a model of neuropathic pain at low oral doses [1]. In a separate model, it protected against quinolinic acid-induced neuronal degeneration in the rat striatum at i.p. doses of 3-15 mg/kg [1].

Neuroprotection Cerebral ischemia Neuropathic pain

Rank Order of Potency for Reversing Haloperidol-Induced Catalepsy

In a rat model of haloperidol-induced catalepsy, a standard assay for potential antiparkinsonian activity, SDZ 220-581 (0.32-3.2 mg/kg i.p.) dose-dependently reduced cataleptic behavior [1]. A direct rank order of potency was established among several NMDA receptor antagonists: MK-801 > SDZ 220-581 > SDZ EAA 494 (D-CPPene) > SDZ EAB 515 [2]. This ranking places SDZ 220-581 as more potent than the other competitive antagonists tested, second only to the non-competitive channel blocker MK-801.

Catalepsy Parkinson's disease Antipsychotic

Optimal Use Cases for SDZ 220-581 in Preclinical Research


Modeling Schizophrenia-like Behaviors and Sensorimotor Gating Deficits

SDZ 220-581 is an ideal tool for inducing PCP-like behavioral effects in rodents, including disruption of prepulse inhibition (PPI) and hyperlocomotion [1]. Its oral bioavailability and long duration of action (≥ 24 hr) make it suitable for chronic or repeated dosing paradigms without the need for invasive injections [2]. Use it to study the role of NMDA receptor hypofunction in schizophrenia and to screen for antipsychotic drug candidates.

Investigating NMDA Receptor Subunit Contributions to Behavior

Data from drug discrimination and PPI studies strongly implicate NR2B-containing NMDA receptors in the effects of SDZ 220-581 [1]. This makes it a valuable comparator when used alongside subunit-selective antagonists (e.g., NR2B-selective Ro 25-6981 or NR2A-preferring NVP-AAM077) to dissect the specific roles of different NMDA receptor subtypes in complex behaviors.

Preclinical Evaluation of Neuroprotection in Ischemia and Excitotoxicity

SDZ 220-581 has demonstrated quantifiable neuroprotective effects in rat models of focal cerebral ischemia (20-30% infarct reduction at oral doses ≥ 20 mg/kg) and against quinolinic acid-induced excitotoxic lesions [2]. It is a validated tool for studying NMDA receptor-mediated excitotoxicity and for evaluating potential neuroprotective interventions.

Mechanistic Studies of Parkinson's Disease Motor Symptoms

The compound has a well-documented ability to reverse haloperidol-induced catalepsy, a classic model of Parkinson's disease motor symptoms, with a defined rank order of potency compared to other NMDA antagonists [3]. It is useful for exploring the interplay between dopaminergic and glutamatergic systems in the basal ganglia and for assessing the motor side-effect potential of NMDA receptor-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SDZ 220-581

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.